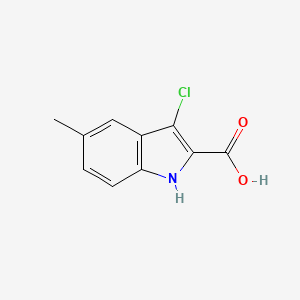
(S)-1-Cyclopropylmethyl-3-methylpiperazine dihydrochloride
Vue d'ensemble
Description
(S)-1-Cyclopropylmethyl-3-methylpiperazine dihydrochloride, also known as (S)-1-CMP-dihydrochloride, is an important organic compound that has a wide range of applications in scientific research. It is a cyclic amine derivative of piperazine, a heterocyclic compound with a nitrogen atom in the ring. This compound is widely used in the synthesis of various drugs, as a catalyst in organic reactions, and in the production of polymers. It has also been studied for its potential applications in various fields, such as drug development, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Antimicrobial Agents Synthesis
(S)-1-Cyclopropylmethyl-3-methylpiperazine dihydrochloride has applications in synthesizing antimicrobial agents. It has been used in the creation of new pyridone carboxylic acid antibacterial agents, contributing significantly to the development of potent antibacterial activities (Uno et al., 1989).
Metabolism Studies
This compound plays a crucial role in metabolism studies. For instance, a study involved its derivative, 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride, to understand its metabolism in rat bile. Such research is essential for evaluating the biological effects and safety of new compounds (Xiaomei Jiang et al., 2007).
Crystal Structure Analysis
The compound has been used in the study of crystal structures of related chemical entities. This is crucial for understanding the molecular conformation and interactions of potential drug candidates (S. Ozbey et al., 2001).
Magnetic and Thermal Characterization
In the realm of material science, derivatives of (S)-1-Cyclopropylmethyl-3-methylpiperazine dihydrochloride have been used in the synthesis and characterization of new materials, such as ferromagnetic Ni(II) dimers. These studies contribute to our understanding of the material's thermal and magnetic properties, which could have applications in various technological fields (A. Ben Salah et al., 2014).
Pharmaceutical Applications
The compound has also found use in the development and analysis of pharmaceuticals. For example, its analogs have been synthesized and evaluated for their cytotoxic effects on various cell lines, contributing to the development of potential therapeutic agents (H. Gul et al., 2016).
Propriétés
IUPAC Name |
(3S)-1-(cyclopropylmethyl)-3-methylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-8-6-11(5-4-10-8)7-9-2-3-9;;/h8-10H,2-7H2,1H3;2*1H/t8-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPDMCHXOCIDPC-JZGIKJSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2CC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)CC2CC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Cyclopropylmethyl-3-methyl-piperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B1416313.png)
![2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B1416317.png)

![methyl N-[3-(aminomethyl)phenyl]carbamate](/img/structure/B1416319.png)
![Methyl 2-amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1416320.png)


![3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1416327.png)
![[6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1416328.png)
![4-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline](/img/structure/B1416329.png)



